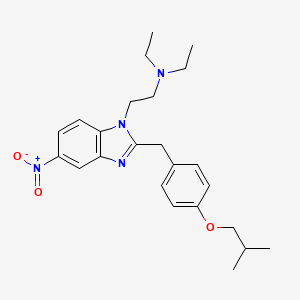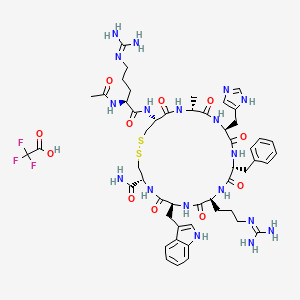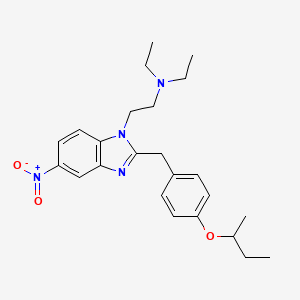
MDMB-5Br-INACA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDMB-5Br-INACA, also known as methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate, is a synthetic cannabinoid. It is an indazole-3-carboxamide derivative that has been sold as a designer drug. Despite lacking a “tail” group at the indazole 1-position, it surprisingly exhibits psychoactive activity, although it is of relatively low potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MDMB-5Br-INACA involves the reaction of 5-bromo-1H-indazole-3-carboxylic acid with methyl (2S)-2-amino-3,3-dimethylbutanoate under specific conditions. The reaction typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: MDMB-5Br-INACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with azide or cyano groups replacing the bromine atom.
Scientific Research Applications
MDMB-5Br-INACA has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other synthetic cannabinoids.
Medicine: Investigated for its potential therapeutic applications, although its low potency limits its use.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
MDMB-5Br-INACA exerts its effects by interacting with cannabinoid receptors in the body. It binds to the CB1 and CB2 receptors, mimicking the effects of delta-9-tetrahydrocannabinol (THC). The binding of this compound to these receptors leads to the activation of downstream signaling pathways, resulting in psychoactive effects. due to its low potency, the effects are relatively mild compared to other synthetic cannabinoids .
Comparison with Similar Compounds
MDMB-5Br-INACA is similar to other synthetic cannabinoids such as:
- 4F-MDMB-BINACA
- 5F-ADB
- ADB-5’Br-PINACA
- MDMB-FUBINACA
- MDMB-5’Br-BUTINACA
Uniqueness: this compound is unique due to its lack of a “tail” group at the indazole 1-position, which is typically present in other synthetic cannabinoids. This structural difference contributes to its relatively low potency and distinct psychoactive profile .
Properties
Molecular Formula |
C15H18BrN3O3 |
|---|---|
Molecular Weight |
368.23 g/mol |
IUPAC Name |
methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C15H18BrN3O3/c1-15(2,3)12(14(21)22-4)17-13(20)11-9-7-8(16)5-6-10(9)18-19-11/h5-7,12H,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
QGEVEXPJOKFMAN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


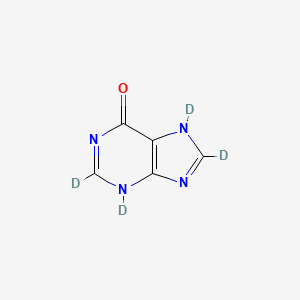




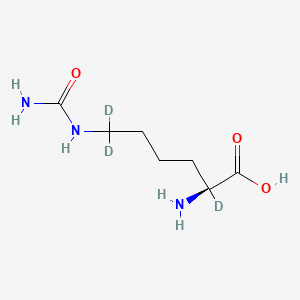
![N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827521.png)
![2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827523.png)

